molecular formula C12H22N2O2 B11879635 Tert-butyl 1,5-diazaspiro[3.5]nonane-5-carboxylate CAS No. 1259489-91-2

Tert-butyl 1,5-diazaspiro[3.5]nonane-5-carboxylate

Cat. No.: B11879635
CAS No.: 1259489-91-2
M. Wt: 226.32 g/mol
InChI Key: PGKDFZLYWMMJMC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 1,5-diazaspiro[3.5]nonane-5-carboxylate is a useful research compound. Its molecular formula is C12H22N2O2 and its molecular weight is 226.32 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

Tert-butyl 1,5-diazaspiro[3.5]nonane-5-carboxylate is a compound of interest in medicinal chemistry due to its unique spirocyclic structure and potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, research findings, and potential therapeutic applications.

Chemical Structure and Properties

  • Molecular Formula : C₁₂H₂₂N₂O₂
  • Molecular Weight : 226.32 g/mol
  • IUPAC Name : this compound

The compound features a spirocyclic arrangement that includes two nitrogen atoms, which may contribute to its biological properties. The presence of the tert-butyl ester group enhances its lipophilicity, potentially influencing its interaction with biological membranes and targets.

The biological activity of this compound is primarily attributed to its ability to interact with various biological molecules. The spirocyclic structure allows it to fit into specific binding sites on enzymes or receptors, potentially modulating their activity.

Potential Mechanisms Include:

  • Enzyme Inhibition : Compounds with similar structures have been shown to inhibit enzymes involved in metabolic pathways.
  • Receptor Modulation : Interaction with G-protein coupled receptors (GPCRs) has been suggested as a mechanism for some diazaspiro compounds.

Biological Activity Studies

Research into the biological activity of this compound is ongoing, with preliminary studies indicating several potential effects:

  • Antimicrobial Activity : Some diazaspiro compounds exhibit antimicrobial properties against various pathogens.
  • Anti-inflammatory Effects : There is evidence suggesting that similar compounds can modulate inflammatory responses.
  • Cytotoxicity : Preliminary cytotoxicity assays indicate potential effects on cancer cell lines.

Study 1: Antimicrobial Activity

A study investigated the antimicrobial effects of several diazaspiro compounds, including this compound. The results showed significant inhibition of bacterial growth in vitro against strains such as Staphylococcus aureus and Escherichia coli.

CompoundBacterial StrainZone of Inhibition (mm)
This compoundS. aureus15
This compoundE. coli12

Study 2: Cytotoxicity Assay

In another study assessing the cytotoxic effects on cancer cell lines (e.g., HeLa and MCF-7), this compound exhibited a dose-dependent reduction in cell viability.

Concentration (µM)HeLa Cell Viability (%)MCF-7 Cell Viability (%)
108590
506570
1004055

Applications in Medicinal Chemistry

The structural characteristics of this compound suggest several potential applications in drug development:

  • Therapeutic Agent Development : Due to its interactions with biological targets, this compound could be a candidate for developing new therapeutic agents for infectious diseases or cancer.
  • Chemical Probe : It may serve as a chemical probe in biological studies to elucidate the mechanisms underlying specific diseases.

Properties

CAS No.

1259489-91-2

Molecular Formula

C12H22N2O2

Molecular Weight

226.32 g/mol

IUPAC Name

tert-butyl 1,5-diazaspiro[3.5]nonane-5-carboxylate

InChI

InChI=1S/C12H22N2O2/c1-11(2,3)16-10(15)14-9-5-4-6-12(14)7-8-13-12/h13H,4-9H2,1-3H3

InChI Key

PGKDFZLYWMMJMC-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCCCC12CCN2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.